

ganetespib treatment schedule for leukemia models

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Compound Focus: Ganetespib

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Experimental Protocols & Data

The table below summarizes the key experimental conditions and findings from preclinical studies on **ganetespib** in leukemia models:

Experimental Aspect	Details from Preclinical Studies
In Vitro Cytotoxicity Median rIC₅₀: 8.8 nM (Range: 4.4 - 27.1 nM across various pediatric cancer cell lines) [1]. Primary AML Blasts: Ganetespib showed significant cytotoxic activity at nanomolar concentrations, more effective than cytarabine [2]. In Vitro Treatment Cells were incubated with ganetespib for 72-96 hours across a concentration gradient (e.g., 0.1 nM to 1.0 μM) for dose-response analysis [2] [1]. In Vivo Dosing Schedule Dose: 100 mg/kg (for ALL xenografts) or 125 mg/kg (for solid tumors and MV4;11 AML xenografts) [1]. Schedule: Administered intravenously (I.V.) on a weekly 3x schedule (3 doses per week) followed by 3 weeks of observation [1]. In Vivo Efficacy (EFS T/C) MV4;11 (AML): 2.3 (Intermediate activity) [1]. Other JAK-mutated ALL xenografts showed significant differences in EFS distribution but did not meet the objective response criteria [1]. Drug Formulation Formulated in DMSO/Cremophor RH40/5% dextrose in sterile water (at a ratio of 10:18:72 parts) [1]. The solution was administered immediately after preparation [1]. Synergistic Combinations Cytarabine	

(AraC): Co-treatment of primary AML blasts with **ganetespib** and cytarabine showed **strong synergy (CI: 0.47)** and was associated with reduced levels of pro-survival proteins like HSP70 and AKT [2]. |

Detailed Experimental Methodology

In Vitro Cell Viability and Apoptosis Assay

This protocol is used to determine the potency of **ganetespib** and its induction of programmed cell death.

- **Cell Culture:** Maintain leukemia cell lines (e.g., HEL92.1.7, SET-2, MV4;11) or primary AML blasts in appropriate media (e.g., IMDM, RPMI) supplemented with 10% FBS at 37°C in a 5% CO₂ humidified atmosphere [2] [3].
- **Drug Treatment:** Expose cells to **ganetespib** across a dose range (e.g., 0.0001 to 1 µM) for 72-96 hours [2] [3] [1].
- **Viability Assessment:** Measure cell viability using assays like **Alamar blue** or trypan blue exclusion [2] [3]. Calculate the relative IC₅₀ values.
- **Apoptosis Analysis:** Coordinate cytotoxicity assessment with analysis of apoptotic markers. This can include Western blotting to show the suppression of pro-survival client proteins like **AKT** and induction of caspase cleavage [2].

In Vivo Leukemia Xenograft Model

This protocol evaluates the anti-tumor efficacy of **ganetespib** in live animal models.

- **Animal and Model:** Use immunodeficient mice such as **NOD/scid-/-** or **CB17SC scid-/-** mice. Propagate human leukemia cells via **subcutaneous implantation** or **intravenous inoculation** to model disseminated disease [1].
- **Randomization and Dosing:** Once tumors are established or leukemia is engrafted, randomize animals into control and treatment groups. Administer **ganetespib** via **intravenous (I.V.) injection** at 100 mg/kg or 125 mg/kg, using a **weekly 3x schedule** [1].
- **Efficacy Endpoints:**
 - For solid xenografts: Monitor tumor volume and calculate **Event-Free Survival (EFS)**, defined as the time from treatment start until tumor volume quadruples. Activity is measured by the **EFS T/C value** (median EFS of treated group / median EFS of control group), where T/C > 2 indicates intermediate activity [1].

- For disseminated leukemia: **Overall survival** is a key endpoint. **Ganetespib** has been shown to effectively increase survival in orthotopic models of JAK2V617F-driven leukemia [3] [4].
- **Toxicity Monitoring:** Monitor animals for weight loss and other signs of distress. The toxicity rate reported for **ganetespib** in these models was 4.9% [1].

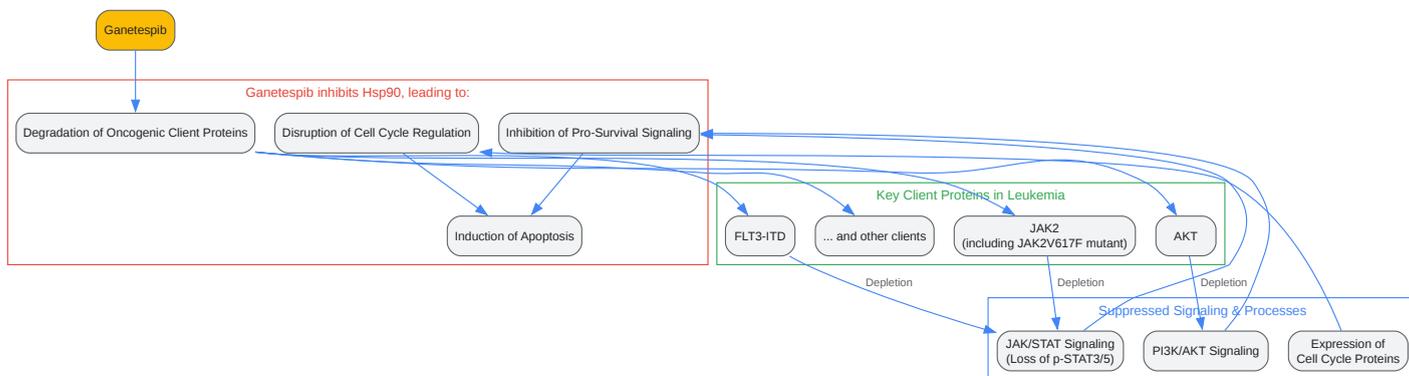
Synergy Study with Cytarabine

This protocol assesses the combined effect of **ganetespib** and standard chemotherapeutic agents.

- **Co-Treatment:** Treat primary AML blasts with both **ganetespib** and cytarabine across a range of concentrations.
- **Data Analysis:** Analyze cell viability data using software like CalcuSyn to determine the **Combination Index (CI)**. A CI < 1 indicates synergy [2].
- **Mechanistic Investigation:** Perform Western blot analysis on treated cell samples to observe the cooperative suppression of resistance and pro-survival mechanisms, such as reduced feedback induction of **HSP70** and decreased levels of **AKT** [2].

Mechanism of Action Diagram

The following diagram illustrates the multifaceted mechanism of **ganetespib** in leukemia cells, which underlies its efficacy in the protocols described above.



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Key Application Notes

- **Rationale for Use:** **Ganetespiib** is particularly suited for targeting **JAK/STAT-driven leukemias** (e.g., those with JAK2V617F mutations or FLT3-ITD) due to its ability to simultaneously deplete multiple oncogenic clients and disrupt cell cycle regulation, offering an advantage over single-target inhibitors [3] [4].
- **Clinical Toxicity Profile:** Preclinical and clinical studies have noted that **ganetespiib** has a **more favorable toxicity profile** compared to first-generation Hsp90 inhibitors, with an absence of severe liver or ocular toxicities. The most common adverse event is manageable diarrhea [2] [4].
- **Overcoming Resistance:** The combination of **ganetespiib** with cytarabine is a promising strategy to **overcome resistance mechanisms** and enhance anti-leukemic efficacy by cooperatively suppressing pro-survival feedback loops [2].

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